Cas no 872857-01-7 (N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide
- N-(4-methoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- SMR000627191
- N-[2-(4-methoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
- MLS001117068
- VU0489724-1
- AKOS001919657
- N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
- F2001-0508
- CHEMBL1729310
- 872857-01-7
- HMS2926M19
-
- インチ: 1S/C25H27N3O5/c1-32-19-8-6-18(7-9-19)10-11-26-25(31)24(30)21-16-28(22-5-3-2-4-20(21)22)17-23(29)27-12-14-33-15-13-27/h2-9,16H,10-15,17H2,1H3,(H,26,31)
- InChIKey: HTFYVJWVXNLOMH-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(CN2C=C(C(C(NCCC3C=CC(=CC=3)OC)=O)=O)C3C=CC=CC2=3)=O)CC1
計算された属性
- せいみつぶんしりょう: 449.19507097g/mol
- どういたいしつりょう: 449.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 688
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 89.9Ų
N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0508-20mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2001-0508-2μmol |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2001-0508-2mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2001-0508-5μmol |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0508-30mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA59745-1mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA59745-25mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA59745-50mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F2001-0508-4mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2001-0508-5mg |
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872857-01-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 関連文献
-
1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamideに関する追加情報
Compound CAS No. 872857-01-7: N-2-(4-Methoxyphenyl)ethyl-2-{1-[2-(Morpholin-4-yl)-2-Oxoethyl]-1H-indol-3-yl}-2-Oxoacetamide
The compound with CAS No. 872857-01-7, named N-2-(4-methoxyphenyl)ethyl-2-{1-[2-(morpholin-4-yl)-2-Oxoethyl]-1H-indol-3-yl}-2-Oxoacetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has been the subject of recent studies, particularly in the context of its biological activity, synthetic methodology, and therapeutic applications. Its structure incorporates several key functional groups, including a morpholine ring, a phenolic ether group, and an indole moiety, which collectively contribute to its unique properties.
Recent research has highlighted the importance of the indole moiety in this compound, as it is known to play a critical role in modulating biological processes such as enzyme inhibition and receptor binding. The presence of the morpholine ring further enhances the compound's ability to interact with cellular targets, making it a promising candidate for drug development. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the indole core through cyclization reactions and the subsequent attachment of the morpholine-containing side chain. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the synthesis process, making it more efficient and scalable for large-scale production.
In terms of pharmacokinetics, this compound demonstrates favorable properties, including good oral bioavailability and moderate half-life, which are essential for its potential use as an oral medication. Preclinical studies have also revealed that it exhibits minimal toxicity in animal models, further supporting its suitability for therapeutic applications.
One of the most exciting developments in recent years is the identification of this compound as a potent inhibitor of specific kinases involved in cancer progression. For instance, studies have shown that it effectively inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a compelling candidate for targeted cancer therapy.
Moreover, the compound's ability to modulate other cellular pathways, such as those involved in inflammation and angiogenesis, has opened up new avenues for its application in treating chronic inflammatory diseases and cardiovascular disorders. Researchers are currently exploring its potential as a dual-action agent capable of addressing multiple disease pathways simultaneously.
The structural versatility of this compound also makes it an attractive scaffold for further chemical modifications. By altering specific substituents or appending additional functional groups, chemists can potentially enhance its efficacy, selectivity, or pharmacokinetic profile. For example, recent efforts have focused on modifying the 4-methoxyphenyl group to improve solubility and bioavailability while maintaining its biological activity.
In conclusion, CAS No. 872857-01-7 represents a significant advancement in medicinal chemistry, offering promising therapeutic potential across multiple disease areas. Its unique structure, coupled with cutting-edge synthetic methodologies and pharmacological insights derived from recent studies, positions it as a key player in the development of novel therapeutic agents.
872857-01-7 (N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide) 関連製品
- 1200400-54-9((1R,2R)-2-(phenylsulfanyl)cyclopentan-1-ol)
- 2229411-70-3(1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2092490-78-1(7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole)
- 2060522-97-4((Z)-({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine)
- 852137-42-9(N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide)
- 2092715-78-9(2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol)
- 1211020-15-3(methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate)
- 2137703-41-2(2-(1h-Pyrazol-3-yl)oxolan-3-amine)
- 2168114-57-4(3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)
- 2358506-16-6(1-(Acetamidomethyl)-2,2-difluorocyclopropane-1-carboxylic acid)




